molecular formula C12H19N3O B1398322 N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine CAS No. 1219967-63-1

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine

Cat. No. B1398322
CAS RN: 1219967-63-1
M. Wt: 221.3 g/mol
InChI Key: UEZVEJSHMYLJAZ-UHFFFAOYSA-N
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Description

“N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine” is a chemical compound with the molecular formula C12H19N3O . It’s available for purchase from various chemical suppliers.

Scientific Research Applications

1. Application in Cognitive Disorders

A study highlighted the design and discovery of a compound similar to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine, named PF-04447943, which is a selective PDE9A inhibitor. This compound was developed using parallel synthetic chemistry and structure-based drug design, advancing into clinical trials. It was found to elevate central cGMP levels in the brain and CSF of rodents, showing procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. The clinical trials confirmed it to be well tolerated in humans, suggesting its potential application in treating cognitive disorders linked with cGMP signaling impairment or cognition-related diseases (Verhoest et al., 2012).

2. Role in Structural Chemistry

Another study focused on macrocyclic ligands similar in structure to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine. The compounds were characterized by elemental analysis, IR spectroscopy, and X-ray crystallography, revealing the presence of strong N–H⋯O intramolecular hydrogen bonds in their structures, suggesting their importance in structural chemistry and the potential for further applications in material science or molecular engineering (Cindrić et al., 2005).

3. Involvement in Synthesis and Catalysis

A different study involved the synthesis of pyrazolylmethylpyridines, which bear structural similarities to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine. These compounds form stable complexes with PdCl2, which could suggest their potential use in catalysis and synthesis. The specific roles and mechanisms in catalytic processes or organic synthesis remain an area for further research and exploration (House et al., 1986).

properties

IUPAC Name

2-N-methyl-2-N-(oxan-4-ylmethyl)pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(9-10-4-6-16-7-5-10)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZVEJSHMYLJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162665
Record name N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219967-63-1
Record name N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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